(R)-2-Hydroxystearate
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Overview
Description
(R)-2-hydroxyoctadecanoate is a 2-hydroxyoctadecanoate that has R configuration. The conjugate base of (R)-2-hydroxyoctadecanoic acid. It is a conjugate base of a (R)-2-hydroxyoctadecanoic acid. It is an enantiomer of a (S)-2-hydroxyoctadecanoate.
Scientific Research Applications
Synthesis and Biological Activity
(R)-2-Hydroxystearate derivatives, specifically methyl (R)-9-hydroxystearate, have been synthesized and shown to exhibit antiproliferative activity against cancer cells. This activity is attributed to the specific positioning of groups that can form hydrogen bonds with molecular targets, a feature that is preserved even when the carboxy group of 9-HSA is esterified. Detailed studies on methyl (R)-9-hydroxystearate revealed its potential to inhibit cancer cell proliferation by affecting gene expression related to cell cycle regulation (Calonghi et al., 2019).
Structural and Rheological Properties
The structural and rheological properties of (R)-9-hydroxystearic acid (9-HSA) have been investigated due to its potential applications in medical and pharmaceutical domains. While it has been noted for its lower efficiency and thermal stability in gelling paraffin oil compared to its positional isomer (R)-12-HSA, the structural insights obtained through crystallography and rheology measurements provide valuable information for its potential applications (Asaro et al., 2019).
Applications in Biocatalysis
Microbial Hydration of Unsaturated Fatty Acids
The utilization of Lactobacillus rhamnosus as a whole-cell biocatalyst for the hydration of unsaturated fatty acids has been explored. This process is characterized by high regio- and stereoselectivity, resulting in the production of hydroxy derivatives like (R)-10-hydroxystearic acid. The enantiomeric purity of the resulting compounds is significant, highlighting the potential of this biotransformation protocol in producing fine chemicals (Serra & De Simeis, 2018).
Material Science Applications
Grease Thickeners and Organogelators
Salts of 12-hydroxystearate are recognized for their roles as organogelators and grease thickeners. Investigations into the aggregate structures of these salts in hexane through molecular dynamics simulations and quantum mechanical calculations offer insights into their rheological properties and potential industrial applications (Gordon et al., 2019).
Safety Evaluation for Food Contact Materials
Properties
Molecular Formula |
C18H35O3- |
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Molecular Weight |
299.5 g/mol |
IUPAC Name |
(2R)-2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m1/s1 |
InChI Key |
KIHBGTRZFAVZRV-QGZVFWFLSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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